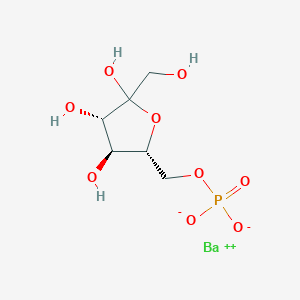
Fructose-6-phosphate barium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fructose-6-phosphate barium salt is a chemical compound with the molecular formula C6H11O9PBa and a molecular weight of 395.45 g/mol . It is an amorphous powder that is practical grade and often used in various biochemical applications. This compound is a derivative of fructose-6-phosphate, a key intermediate in the glycolysis metabolic pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fructose-6-phosphate barium salt can be synthesized through multi-enzymatic cascade reactions. One approach involves the aldol cleavage-aldol formation cascade, where glyceraldehyde 3-phosphate is generated from fructose 1,6-bisphosphate and then consumed in situ for a consecutive carboligation step catalyzed by fructose 6-phosphate aldolase . Another method involves aldolase-kinase coupling, where the unphosphorylated ketose is produced in situ by fructose 6-phosphate aldolase-catalyzed carboligation, followed by a hexokinase-catalyzed phosphorylation step .
Industrial Production Methods: Industrial production of this compound involves the enzymatic conversion of glucose-6-phosphate to fructose-6-phosphate, followed by the addition of barium ions to form the barium salt. The process requires precise control of pH and temperature to ensure optimal enzyme activity and product yield .
Analyse Chemischer Reaktionen
Types of Reactions: Fructose-6-phosphate barium salt undergoes various chemical reactions, including:
Oxidation: Conversion to fructose 1,6-bisphosphate in the presence of specific enzymes.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involving phosphate groups are possible, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Enzymes such as phosphofructokinase are commonly used.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Strong nucleophiles and appropriate catalysts.
Major Products:
Oxidation: Fructose 1,6-bisphosphate.
Reduction: Reduced forms of fructose-6-phosphate.
Substitution: Various substituted phosphate derivatives.
Wissenschaftliche Forschungsanwendungen
Fructose-6-phosphate barium salt has numerous applications in scientific research:
Wirkmechanismus
Fructose-6-phosphate barium salt exerts its effects primarily through its role in metabolic pathways. It is converted to fructose 1,6-bisphosphate by the enzyme phosphofructokinase, a key regulatory step in glycolysis . This conversion is crucial for the continuation of the glycolytic pathway, leading to the production of energy in the form of ATP . The compound also interacts with other enzymes such as glucose-6-phosphate isomerase, facilitating the interconversion of glucose-6-phosphate and fructose-6-phosphate .
Vergleich Mit ähnlichen Verbindungen
Glucose-6-phosphate barium salt: Similar in structure but differs in the position of the phosphate group.
6-Phosphogluconic acid barium salt: Another phosphate derivative with different biochemical roles.
Uniqueness: Fructose-6-phosphate barium salt is unique due to its specific role in glycolysis and gluconeogenesis. Its ability to act as a substrate for multiple enzymes and its involvement in key metabolic pathways distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C6H11BaO9P |
|---|---|
Molekulargewicht |
395.45 g/mol |
IUPAC-Name |
barium(2+);[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H13O9P.Ba/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+2/p-2/t3-,4-,5+,6?;/m1./s1 |
InChI-Schlüssel |
JIBHRTXWOCOJFJ-WYVTXLGVSA-L |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Kanonische SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


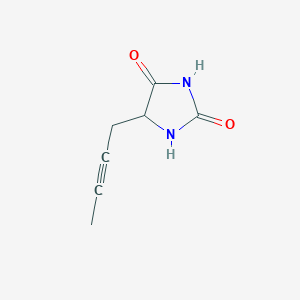
![4-Amino-2-[(diethylamino)methyl]-6-ethylphenol](/img/structure/B13797447.png)
![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)

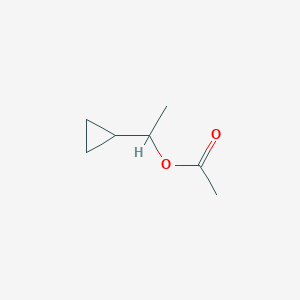
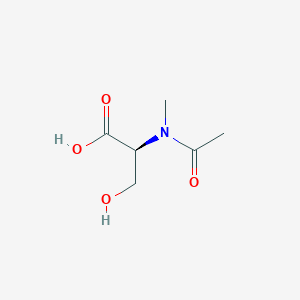
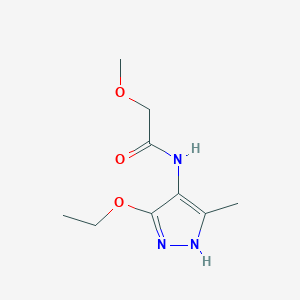
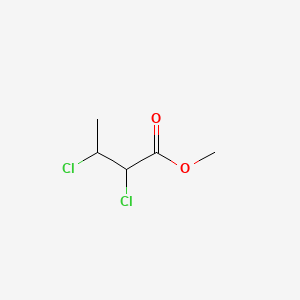

![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)
![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)
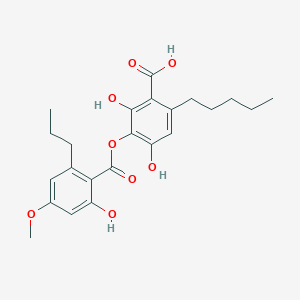

![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
